molecular formula C10H9NO2S B2411687 2-(Oxetan-3-yloxy)-1,3-benzothiazole CAS No. 2198582-24-8

2-(Oxetan-3-yloxy)-1,3-benzothiazole

Cat. No.: B2411687
CAS No.: 2198582-24-8
M. Wt: 207.25
InChI Key: NHJIBRZGFWUXGF-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)-1,3-benzothiazole is a heterocyclic compound that features an oxetane ring fused to a benzothiazole moiety The oxetane ring is a four-membered ring containing one oxygen atom, while the benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)-1,3-benzothiazole typically involves the formation of the oxetane ring followed by its attachment to the benzothiazole moiety. One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of epoxides or halohydrins . For instance, the oxetane ring can be formed via the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while nucleophilic substitution on the benzothiazole ring can yield various substituted benzothiazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Oxetan-3-yloxy)-1,3-benzothiazole include other oxetane-containing molecules and benzothiazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the oxetane and benzothiazole rings, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can be used to design molecules with enhanced stability and bioactivity .

Properties

IUPAC Name

2-(oxetan-3-yloxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJIBRZGFWUXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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